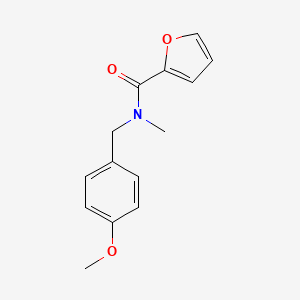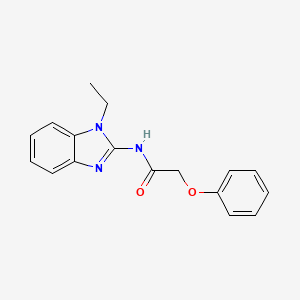
N-(4-methoxybenzyl)-N-methyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N-methyl-2-furamide, also known as NBMI, is a synthetic molecule that has gained significant interest in the scientific community due to its potential therapeutic applications. NBMI belongs to the class of compounds called chelators, which have the ability to bind to metal ions and remove them from the body.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-N-methyl-2-furamide has been studied for its potential therapeutic applications in various fields such as medicine, environmental science, and industrial chemistry. In medicine, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated soil and water. In industrial chemistry, this compound has been used as a chelating agent in the production of electronic components.
Mecanismo De Acción
N-(4-methoxybenzyl)-N-methyl-2-furamide acts as a chelator by binding to metal ions such as copper and iron. By doing so, it prevents these metal ions from participating in harmful chemical reactions that can lead to oxidative stress and inflammation. This compound has been shown to have a high affinity for copper ions, which are known to be involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has antioxidant and anti-inflammatory effects in vitro and in vivo. This compound has been shown to reduce oxidative stress and inflammation in various cell types, including neurons and immune cells. This compound has also been shown to protect against neurotoxicity induced by heavy metals such as copper and iron.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-methoxybenzyl)-N-methyl-2-furamide in lab experiments is its stability under various conditions, which allows for accurate and reproducible results. However, this compound has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(4-methoxybenzyl)-N-methyl-2-furamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Another area of interest is the optimization of this compound's pharmacokinetic properties to increase its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(4-methoxybenzyl)-N-methyl-2-furamide involves the reaction of 4-methoxybenzaldehyde with methylamine followed by the addition of 2-furoic acid. The resulting compound is then purified through a series of chromatographic techniques. The yield of this compound is typically around 50%, and the compound has been shown to be stable under various conditions.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-15(14(16)13-4-3-9-18-13)10-11-5-7-12(17-2)8-6-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNXAXACYOMYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(cyclopropylmethyl)-N-methyl-N-(2-pyrazinylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5355888.png)

![(3R*,3aR*,7aR*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355904.png)
![2-cyclohexyl-7-(3-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5355912.png)
![N-[4-(2,6-diphenyl-4-pyrimidinyl)phenyl]acetamide](/img/structure/B5355915.png)
![4-(hydroxymethyl)-1-[(4-propyl-5-pyrimidinyl)carbonyl]-4-azepanol](/img/structure/B5355923.png)
![3-(1H-imidazol-4-ylmethyl)-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5355925.png)

![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}nicotinamide](/img/structure/B5355943.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyrazin-2-amine](/img/structure/B5355955.png)

![1-(4-amino-5-methylpyrimidin-2-yl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5355970.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5355978.png)
![3-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5355986.png)
